molecular formula C12H13NO B8802202 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Cat. No.: B8802202
M. Wt: 187.24 g/mol
InChI Key: FSWDXHLZOVHHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one

InChI

InChI=1S/C12H13NO/c14-11-7-6-10-4-1-3-9-5-2-8-13(11)12(9)10/h1,3-4H,2,5-8H2

InChI Key

FSWDXHLZOVHHGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)CCC(=O)N3C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloropropanoyl chloride (9.1 ml, 95.0 mmol) in 20 ml dry acetone was added dropwise to a solution of 1,2,3,4-tetrahydroquinoline (26.6 g, 0.20 mol) in 80 ml dry acetone and the mixture was refluxed for 1 h. After cooling to ambient temperature the solution was poured into 500 ml stirred 2N HCl and extracted with ethyl acetate (3×150 ml). After washing with 1N HCl and brine and drying over MgSO4 the solvent was removed under reduced pressure and the crude product was obtained as a pale yellow solid. This was added portionwise to a molten mixture of AlCl3 (60.0 g, 0.45 mol) and NaCl (17.5 g, 300 mmol) at 150° C. and stirred for additional 30 minutes. On cooling, excess aluminum chloride was decomposed by the addition of a chilled mixture of 20 ml concentrated hydrochloric acid and 500 ml water. Extraction with ethyl acetate (3×200 ml), followed by drying over MgSO4 and removal of the solvent gave 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (15.6 g, 83.3 mmol, 88%) as a yellow solid.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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